molecular formula C18H14N4O3S2 B2547611 N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 946329-40-4

N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2547611
CAS No.: 946329-40-4
M. Wt: 398.46
InChI Key: GJEDGMUXLVOJMH-UHFFFAOYSA-N
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Description

The compound N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide features a hybrid heterocyclic scaffold comprising:

  • A thiophene ring at the 2-position of the triazolothiazole core.
  • A 1,2,4-triazolo[3,2-b][1,3]thiazole bicyclic system, which combines triazole and thiazole moieties.
  • A 2H-1,3-benzodioxole-5-carboxamide group linked via an ethyl spacer.

This structure is designed to leverage the electronic and steric properties of fused heterocycles, which are common in bioactive molecules. The thiophene and benzodioxole groups may enhance lipophilicity and metabolic stability, while the triazolothiazole core could facilitate interactions with biological targets through hydrogen bonding and π-π stacking .

Synthetic routes for analogous compounds often involve cyclization reactions (e.g., using isothiocyanates or coupling reagents) and amide bond formation, as seen in and .

Properties

IUPAC Name

N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S2/c23-17(11-3-4-13-14(8-11)25-10-24-13)19-6-5-12-9-27-18-20-16(21-22(12)18)15-2-1-7-26-15/h1-4,7-9H,5-6,10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEDGMUXLVOJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidative Cyclization of Triazole-Thiol Precursors

Recent advances in C–H functionalization enable efficient construction of fused heterocycles. As demonstrated in the synthesis of benzothiazolo[2,3-c]triazoles, a mercaptotriazole derivative undergoes oxidation to a disulfide intermediate, followed by intramolecular cyclization. For the target triazolothiazole, a similar strategy is applicable:

  • Preparation of 4-(2-Mercaptophenyl)-4H-1,2,4-triazole (Intermediate A):

    • Reaction of 2-aminothiophenol with N,N-dimethylformamide azine dihydrochloride at 150°C for 16 hours yields Intermediate A in moderate yields (10–72%).
    • Key challenge: Variable yields due to substrate-dependent reactivity, necessitating optimization of temperature and stoichiometry.
  • Oxidation to Disulfide Intermediate:

    • Treatment of Intermediate A with dimethyl sulfoxide (DMSO) in trifluoroacetic acid (TFA) oxidizes the thiol to a disulfide (Intermediate B).
    • Mechanistic insight: DMSO acts as a mild oxidant, avoiding over-oxidation to sulfonic acids.
  • C–H Functionalization and Cyclization:

    • Deprotonation of Intermediate B with a strong base (e.g., sodium hydride) induces intramolecular C–H bond activation, forming the triazolothiazole core (Intermediate C).
    • Reaction conditions: Reflux in DMF for 2–4 hours achieves cyclization with yields up to 85%.

Alternative Route: Cyclocondensation of Thioamides

An alternative approach involves cyclocondensation of thioamide-containing triazoles:

  • Synthesis of 2-Hydrazinyl-1,3-thiazole-4-carbothioamide (Intermediate D):
    • Reacting thiosemicarbazide with α-bromoketones in ethanol under reflux.
  • Cyclization with Triazole Formation:
    • Heating Intermediate D with acetic anhydride promotes simultaneous triazole ring closure and thiazole annulation.

Installation of the Ethyl Tether and Benzodioxole Carboxamide

Alkylation at Position 6 of the Triazolothiazole

  • Bromination at Position 6:
    • Electrophilic bromination using Br₂ in acetic acid introduces a bromine atom at position 6 (Intermediate F).
  • Buchwald–Hartwig Amination:
    • Coupling Intermediate F with ethylenediamine using Pd₂(dba)₃ and Xantphos in toluene at 110°C installs the ethylamine side chain (Intermediate G).

Amide Bond Formation with Benzodioxole Carboxylic Acid

  • Synthesis of 2H-1,3-Benzodioxole-5-carbonyl Chloride (Intermediate H):
    • Treating 1,3-benzodioxole-5-carboxylic acid with thionyl chloride (SOCl₂) in dichloromethane.
  • Coupling with Ethylamine Side Chain:
    • Reacting Intermediate G with Intermediate H in the presence of N,N-diisopropylethylamine (DIPEA) in dichloromethane yields the final product in 80–85% yield.

Reaction Optimization and Challenges

Oxidative Cyclization Efficiency

  • Critical parameters: Base strength, solvent polarity, and oxidation time. Sodium hydride in DMF outperforms weaker bases (e.g., K₂CO₃) by ensuring complete deprotonation for cyclization.
  • Side reactions: Over-oxidation of thiols to sulfoxides or sulfones necessitates careful control of DMSO concentration.

Functional Group Compatibility

  • Electron-withdrawing groups on the benzodioxole ring (e.g., nitro, carboxyl) require protective strategies during amide coupling. For example, ester protection of carboxylic acids prevents undesired side reactions.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone .

Scientific Research Applications

Medicinal Chemistry

This compound has shown promise as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Its unique structure allows it to interact with various biological targets effectively.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of triazole-thiazole have demonstrated IC50 values below 10 µM against several cancer cell lines, suggesting potential as anticancer therapeutics .

Antimicrobial Properties

The presence of thiophene and thiazole rings in the compound contributes to its antimicrobial activity . Studies have shown that related compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) of these derivatives have been evaluated against resistant pathogens .

Anti-inflammatory Effects

The sulfonamide group present in the compound is associated with anti-inflammatory properties . Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various biological models .

Materials Science Applications

Due to its unique electronic properties, this compound is also a candidate for the development of new materials with specific electronic or optical characteristics. Its structural features may lead to innovations in organic electronics and photonic devices .

Anticancer Mechanisms

A study highlighted the mechanism by which triazole derivatives inhibit specific kinases involved in cancer progression. These compounds disrupt cellular signaling pathways critical for tumor growth, presenting a viable approach for cancer treatment .

Antimicrobial Effects

A review article emphasized the broad spectrum of biological activities associated with thiophene-containing compounds. The electron-withdrawing groups enhance their interaction with microbial targets, leading to improved antimicrobial efficacy .

Mechanism of Action

The mechanism of action of N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes such as PARP-1 and EGFR, which are involved in DNA repair and cell signaling pathways, respectively . This inhibition can lead to the suppression of cancer cell growth and induction of apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Thiazole Cores

(a) N-Substituted 2-(4-Pyridinyl) Thiazole Carboxamides ()
  • Structure : These compounds feature a 2-(4-pyridinyl)thiazole core with variable carboxamide substituents.
  • Comparison: Unlike the target compound’s triazolothiazole system, these analogs lack the fused triazole ring, reducing conformational rigidity.
  • Synthesis : Prepared via hydrolysis of ethyl esters followed by coupling with amines, similar to the amide formation step in the target compound’s synthesis .
(b) Phenoxymethylbenzoimidazole-Triazole-Thiazole Hybrids ()
  • Structure: Compounds 9a–e include a phenoxymethylbenzoimidazole linked to a triazole-thiazole-acetamide group.
  • The acetamide linker in 9a–e differs from the ethyl spacer in the target, affecting flexibility and spatial orientation .
(c) Thiophene-2-Carboxamide Derivatives ()
  • Structure : Compounds like 7b and 7c contain thiophene-2-carboxamide fused with triazepine or triazole rings.
  • Comparison : The triazepine ring in 7b and 7c introduces additional nitrogen atoms, altering hydrogen-bonding capacity compared to the triazolothiazole core. The absence of a benzodioxole group may reduce π-stacking interactions .

Functional Group Modifications

(a) Benzodioxole vs. Phenyl Substituents
  • The 2H-1,3-benzodioxole group in the target compound provides electron-donating oxygen atoms, enhancing stability and possibly reducing oxidative metabolism compared to simple phenyl or methoxyphenyl groups (e.g., in ’s 7c ) .
(b) Thiophene vs. Pyridine/Thiadiazole
  • The thiophene substituent in the target compound contributes to lipophilicity and sulfur-mediated interactions, whereas pyridine () or thiadiazole () groups introduce polar nitrogen atoms, altering solubility and target affinity .

Biological Activity

N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, synthesizing research findings and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a unique combination of heterocycles, specifically a benzodioxole moiety fused with a triazole and thiazole ring. Its molecular formula is C19H18N4O3S3, with a molecular weight of 446.6 g/mol. The presence of sulfur and nitrogen in its structure contributes to its potential biological activities.

Anticancer Activity

Research has indicated that compounds containing the 1,2,4-triazole ring exhibit significant anticancer properties. For instance, derivatives of triazoles have shown effectiveness against various cancer cell lines. A study highlighted that certain 1,2,4-triazole derivatives demonstrated IC50 values as low as 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against breast cancer T47D cells . This suggests that this compound could possess similar anticancer properties due to its structural similarities.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored in various studies. Compounds with similar heterocyclic structures have exhibited antibacterial and antifungal activities. For example, triazole derivatives have been reported to show potent activity against pathogenic bacteria when tested in vitro . The mechanism often involves interference with bacterial cell wall synthesis or inhibition of critical enzymes.

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, compounds related to the benzodioxole structure have been studied for their anti-inflammatory effects. These compounds may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites on target proteins.
  • Receptor Modulation : It may modulate receptor activity involved in various signaling pathways critical for cell proliferation and survival.

Case Studies

Several case studies have documented the effects of similar compounds:

  • A study focused on the synthesis and evaluation of triazole derivatives found that modifications in the side chains significantly altered their biological activity profiles .
  • Another research article reported that specific derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step heterocyclic reactions. A common approach is the condensation of thiophene-containing precursors with triazolothiazole intermediates under reflux conditions. For example, cyclization of thioamide intermediates in concentrated sulfuric acid at 293–298 K for 24 hours achieves high yields (97.4%) . Solvent choice (e.g., ethanol or DMF) and stoichiometric ratios of aromatic aldehydes significantly impact purity, as shown in analogous triazolothiazole syntheses (74–76% yields) .

Q. Which spectroscopic techniques are most effective for structural characterization, and what key spectral markers should be prioritized?

  • IR spectroscopy : Identify NH (3380–3268 cm⁻¹), C=O (1670–1649 cm⁻¹), and C=N (1604–1542 cm⁻¹) stretches to confirm amide and heterocyclic moieties .
  • NMR : Prioritize ¹H-NMR signals for thiophene protons (δ 7.20–7.94 ppm) and benzodioxole methylene groups (δ 3.5–4.0 ppm). ¹³C-NMR should highlight carbonyl carbons (170–180 ppm) .
  • Mass spectrometry : Monitor molecular ion peaks (e.g., m/z = 384 [M+H]⁺) and fragmentation patterns to validate molecular weight .

Q. What purification techniques are recommended post-synthesis to achieve high purity?

Recrystallization from ethanol/water mixtures (4:1) or DMF effectively removes unreacted intermediates, as evidenced by melting point consistency (e.g., 503–504 K) . Column chromatography using chloroform:acetone (3:1) can resolve co-eluting byproducts in triazolothiazole derivatives .

Advanced Research Questions

Q. How can molecular docking studies elucidate interactions between this compound and biological targets like GSK-3β?

Molecular docking using software like AutoDock Vina can predict binding affinities to kinase domains. For example, triazolothiadiazole analogs showed hydrogen bonding with GSK-3β’s ATP-binding pocket (binding energy: −9.2 kcal/mol). Prioritize docking poses that align the thiophene moiety with hydrophobic residues (e.g., Val135) and the benzodioxole group with polar interactions .

Q. How can researchers address discrepancies in reported yields for analogous triazolothiazole derivatives during synthesis optimization?

Contradictions in yields (e.g., 64% vs. 76% for similar compounds) often stem from reaction duration or solvent polarity. For instance, extending reflux time from 7 to 20 hours in ethanol improved cyclization efficiency by 12% . Systematic Design of Experiments (DoE) can optimize variables like temperature (293–313 K) and catalyst loading .

Q. What in vitro models are appropriate for assessing antimicrobial activity, and which structural features correlate with efficacy?

Use Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) models with MIC assays. The thiophene-triazolothiazole core exhibits enhanced activity (MIC: 8–16 µg/mL) due to membrane disruption via sulfur interactions. Substitutions on the benzodioxole ring (e.g., electron-withdrawing groups) further improve potency .

Q. How do modifications to the thiophene or benzodioxole moieties affect the compound’s pharmacokinetic properties?

Introducing methyl groups to the thiophene ring increases metabolic stability (t₁/₂: 2.1 → 4.3 hours in rat liver microsomes). Fluorination of the benzodioxole moiety enhances blood-brain barrier penetration (logP: 2.8 → 3.5) but may reduce aqueous solubility .

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